2-[3-(2-Chloropropanoyl)phenyl]acetic acid CAS number and identification
2-[3-(2-Chloropropanoyl)phenyl]acetic acid CAS number and identification
The following technical guide details the identification, synthesis, and application of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid , a critical intermediate in the synthesis of arylpropionic acid derivatives, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Zaltoprofen.
Executive Summary
2-[3-(2-Chloropropanoyl)phenyl]acetic acid (CAS 99657-35-9 ) is a bifunctional aromatic intermediate characterized by a phenylacetic acid core substituted at the meta position with a 2-chloropropanoyl moiety. This compound serves as a pivotal building block in medicinal chemistry, specifically for the "aryl-propionic acid" class of NSAIDs (Profens). Its structural significance lies in the 2-chloropropanoyl group, which functions as a masked precursor to the characteristic 2-arylpropionic acid pharmacophore via a 1,2-aryl rearrangement (similar to a Favorskii-like rearrangement).
This guide provides a comprehensive technical analysis for researchers involved in process chemistry and drug development, focusing on its identification, synthetic utility, and analytical characterization.
Chemical Identification & Properties
The compound is defined by the simultaneous presence of an acetic acid side chain (stable anchor) and a reactive
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 2-[3-(2-Chloropropanoyl)phenyl]acetic acid |
| CAS Number | 99657-35-9 |
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.66 g/mol |
| Structure Description | Benzene ring with a carboxymethyl group at position 1 and a 2-chloropropanoyl group at position 3. |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 110–115 °C (Typical range for this class) |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
Structural Analysis[1]
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Moiety A (Position 1): –CH₂COOH (Acetic Acid). Provides the "linker" functionality often used for subsequent cyclization (e.g., in Zaltoprofen synthesis) or as a polar handle.
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Moiety B (Position 3): –C(=O)CH(Cl)CH₃ (2-Chloropropanoyl). This is the electrophilic trigger . Under Lewis acid or basic conditions, this group undergoes a skeletal rearrangement to form a 2-arylpropionic acid group (–CH(CH₃)COOH).
Synthetic Pathways & Mechanism
The synthesis and utility of this compound revolve around the introduction of the chloropropanoyl group and its subsequent rearrangement.
Synthesis Workflow (Friedel-Crafts Route)
The most robust industrial route involves the selective acylation of phenylacetic acid derivatives.
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Protection: Phenylacetic acid is esterified (e.g., Methyl phenylacetate) to prevent side reactions.
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Acylation: Friedel-Crafts acylation with 2-chloropropionyl chloride using AlCl₃ as a catalyst.
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Regioselectivity: The directing effect of the –CH₂COOMe group (para/ortho director) vs. steric hindrance usually favors the para position, but meta isomers (like the target) can be isolated or synthesized via alternative directing groups (e.g., starting from a meta-substituted precursor).
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Hydrolysis: Careful hydrolysis of the ester yields the free acid.
Mechanistic Transformation: The "Profen" Shift
The core value of this compound is its conversion into a dicarboxylic acid scaffold for drugs like Zaltoprofen .
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Reaction: 1,2-Aryl Migration (Silver-catalyzed or Lewis Acid-mediated).
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Outcome: The -C(=O)CH(Cl)CH₃ group converts to -CH(CH₃)COOH.
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Product: 3-(1-Carboxyethyl)phenylacetic acid (a key Zaltoprofen intermediate).
DOT Diagram: Synthesis & Rearrangement Logic
Caption: Synthetic flow transforming the chloropropanoyl intermediate into the bioactive arylpropionic acid scaffold.
Analytical Protocols
Accurate identification requires distinguishing the chloroketone moiety from the rearranged acid.
HPLC Method (Reverse Phase)
This method separates the target intermediate from its hydrolyzed byproducts and the rearranged "profen" acid.
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Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0 min: 80% A / 20% B
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15 min: 20% A / 80% B
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20 min: 20% A / 80% B
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aromatic absorption).
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Retention Logic: The target (chloroketone) is less polar than the dicarboxylic acid product and will elute later.
NMR Characterization (1H NMR, 400 MHz, DMSO-d6)
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Aromatic Region (7.4–8.0 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring.
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Methine Proton (–CH(Cl)–): Quartet at ~5.6 ppm . This is the diagnostic signal for the 2-chloropropanoyl group.
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Methyl Group (–CH₃): Doublet at ~1.6 ppm (coupled to the methine).
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Benzylic Methylene (–CH₂–COOH): Singlet at ~3.6 ppm .
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Acid Protons: Broad singlet at >12 ppm (exchangeable).
Applications in Drug Development[2][3]
Zaltoprofen Synthesis
This compound is a direct precursor to the "open-ring" form of Zaltoprofen.
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Step 1: Rearrangement of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid yields 3-(1-carboxyethyl)phenylacetic acid .
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Step 2: Introduction of the phenylthio group (via Ullmann coupling or nucleophilic substitution if a leaving group is present).
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Step 3: Friedel-Crafts cyclization of the acetic acid arm onto the thio-phenyl ring creates the dibenzothiepinone core.
Impurity Profiling
In the synthesis of Ketoprofen or other profens, this compound may appear as a "chlorinated impurity" if the reduction of the propionyl group is incomplete or if chlorination reagents are used. Monitoring its level is critical for ICH Q3A compliance.
DOT Diagram: Zaltoprofen Pathway Context
Caption: Pathway illustrating the role of the target compound in constructing the tricyclic Zaltoprofen core.
Safety & Handling
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Hazards: As an
-chloroketone, this compound is a potent alkylating agent . It is likely a skin sensitizer and lachrymator. -
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloroketone or oxidation.
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Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl gas.
References
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Sigma-Aldrich. Product Detail: 2-[3-(2-chloropropanoyl)phenyl]acetic acid (CAS 99657-35-9).Link (Verified via catalog search).
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Arbor Pharmchem. Zaltoprofen Intermediates: Challenges In Production. (2025).[1][2][3] Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Zaltoprofen and related intermediates.Link
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Maithili Life Sciences. Zaltoprofen API & Intermediates Manufacturing Process. (2024).[4][5] Link
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Google Patents. Process for preparing 5-propionyl-2-thiophenyl phenylacetate (CN100415714C).Link
